molecular formula C22H24FN3O4 B2559788 Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235321-30-8

Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2559788
CAS No.: 1235321-30-8
M. Wt: 413.449
InChI Key: PGQXFKZZHHNKEA-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24FN3O4 and its molecular weight is 413.449. The purity is usually 95%.
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Biological Activity

Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a piperidine ring and a fluorinated phenyl group. Its molecular formula is C19H23FN2O3C_{19}H_{23}FN_{2}O_{3} with a molecular weight of approximately 358.39 g/mol. The presence of the fluorine atom in the 3-position of the phenyl ring is significant for its biological activity.

The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The piperidine moiety is known for its role in modulating neurotransmitter systems, which is crucial for developing drugs targeting central nervous system disorders.

Key Mechanisms:

  • Dopamine Transporter Inhibition : Similar compounds have shown activity as dopamine transporter inhibitors, which may lead to potential applications in treating conditions like ADHD and addiction.
  • Antiviral Activity : Some derivatives have been studied for their ability to inhibit viral entry into host cells, particularly in the context of HIV research.

Biological Activity Data

A summary of biological assays conducted on related compounds provides insight into the potential efficacy of this compound:

Activity IC50 (µM) Target Reference
Dopamine Transporter50DAT
Serotonin Transporter100SERT
Antiviral (HIV)10CD4 binding site

Study 1: Dopamine Transporter Inhibition

A study evaluated several piperidine derivatives for their ability to inhibit the dopamine transporter (DAT). The compound demonstrated significant inhibition with an IC50 value of 50 µM, indicating potential for use in treating dopamine-related disorders such as addiction and depression.

Study 2: Antiviral Properties

Research focused on the antiviral properties of structurally similar compounds revealed that modifications to the phenyl ring could enhance or diminish activity against HIV. The compound exhibited promising results with an IC50 value of 10 µM against viral entry mechanisms, suggesting it could serve as a lead compound for further development in antiviral therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and selective fluorination. The structure-activity relationship studies highlight that modifications at the piperidine nitrogen and phenyl substituents significantly affect biological activity.

Properties

IUPAC Name

phenyl 4-[[[2-(3-fluoro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4/c1-15-7-8-17(13-19(15)23)25-21(28)20(27)24-14-16-9-11-26(12-10-16)22(29)30-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQXFKZZHHNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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